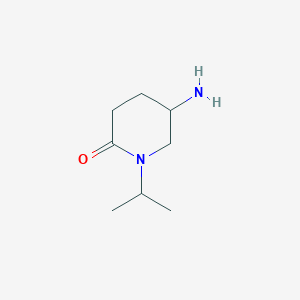
2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, the synthesis of some systems began with the requisite nitro-substituted sulfonyl chloride, which were then used in a sulfonamide formation with thiomorpholine .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
2M5PTS has been studied for its potential to be used as a drug target. It has been found to interact with a variety of molecules, including proteins, enzymes, and other small molecules. Additionally, it has been used in studies to investigate the structure and function of proteins, enzymes, and other molecules. 2M5PTS has also been used to study the biochemical and physiological effects of drugs, as well as the effects of environmental toxins.
Mecanismo De Acción
The mechanism of action of 2M5PTS is not fully understood. It is thought to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. Additionally, it is believed to interact with small molecules through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2M5PTS are not fully understood. Studies have shown that it can interact with a variety of proteins and enzymes, and it has been found to have an inhibitory effect on the activity of certain enzymes. Additionally, it has been found to have an inhibitory effect on the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2M5PTS has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using 2M5PTS for laboratory experiments. It is not very soluble in water, which can make it difficult to incorporate into aqueous solutions. Additionally, it is not very stable and can degrade in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for 2M5PTS research. One potential direction is to investigate its potential as a drug target. Additionally, further research could be conducted to investigate its potential to interact with proteins and enzymes, as well as its potential to interact with small molecules. Additionally, further research could be conducted to investigate its biochemical and physiological effects, as well as its potential to be used in drug delivery systems. Finally, further research could be conducted to investigate its potential to be used as a diagnostic tool.
Métodos De Síntesis
2M5PTS is synthesized using a two-step reaction involving the reaction of 2-methyl-5-thiophenol with pyrrolidine-1-sulfonyl chloride. The first step involves the reaction of 2-methyl-5-thiophenol with pyrrolidine-1-sulfonyl chloride in the presence of a base such as potassium carbonate. This reaction yields 2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine and potassium chloride. The second step involves the removal of the potassium chloride by acidification with hydrochloric acid. This yields the desired product, 2M5PTS.
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylsulfonylthiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-7-8(10)6-9(14-7)15(12,13)11-4-2-3-5-11/h6H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWAFEHDESHUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)
![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)


![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)

![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)


